Acenocoumarol-d4

描述

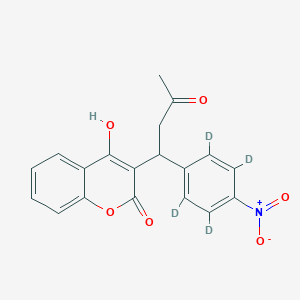

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3-[3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO6/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23/h2-9,15,22H,10H2,1H3/i6D,7D,8D,9D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABCILAOYCMVPS-YKVCKAMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Acenocoumarol-d4 and its primary use in research

Acenocoumarol-d4: A Technical Guide for Researchers

Introduction

This compound is a deuterated, stable isotope-labeled form of Acenocoumarol.[1] Acenocoumarol itself is a potent anticoagulant medication belonging to the vitamin K antagonist class, used clinically to prevent and treat thromboembolic disorders such as deep vein thrombosis and to prevent stroke in patients with atrial fibrillation.[2][3][4] In the realm of research and drug development, particularly in pharmacokinetics and clinical diagnostics, precise quantification of drug concentrations in biological matrices is paramount. This compound serves a critical role in this context as an ideal internal standard for bioanalytical assays.[5] Its chemical and physical properties are nearly identical to the parent drug, yet its increased mass allows it to be distinguished by mass spectrometry. This guide provides an in-depth overview of this compound, its primary application, and the underlying pharmacology of Acenocoumarol.

Core Properties of this compound

The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium on the nitrophenyl ring.[5] This isotopic labeling renders it an invaluable tool for quantitative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one | [5] |

| Synonyms | (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4 | [5] |

| Molecular Formula | C₁₉H₁₁D₄NO₆ | [1][5] |

| Molecular Weight | 357.36 g/mol | [1] |

| Appearance | White to Yellow Solid | [1][6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [5] |

| Solubility | Soluble in Acetonitrile, DMSO, Chloroform, Ethanol | [5][6] |

| Unlabeled CAS # | 152-72-7 | [1] |

Primary Research Application: Internal Standard in Mass Spectrometry

The principal application of this compound is as an internal standard for the quantification of Acenocoumarol in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7]

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to every sample, calibrator, and quality control sample. The use of a stable isotope-labeled IS like this compound is considered the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Sample Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects, ionization suppression/enhancement).[8]

-

Similar Behavior: this compound co-elutes with the unlabeled Acenocoumarol during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source.

-

Accurate Quantification: Quantification is based on the ratio of the analyte's response to the IS's response, which provides higher precision and accuracy compared to external calibration methods.[9]

Pharmacology of Acenocoumarol

To understand the context in which this compound is used, it is essential to understand the mechanism of action and pharmacokinetics of the parent drug, Acenocoumarol.

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex 1 (VKORC1).[5][10][11] This enzyme is crucial for the recycling of Vitamin K, a cofactor required for the gamma-carboxylation of glutamic acid residues on several blood clotting factors.[10][12] By inhibiting VKORC1, Acenocoumarol depletes the reduced form of Vitamin K, which in turn prevents the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][11] This disruption of the coagulation cascade leads to a decrease in thrombin generation and an overall anticoagulant effect.[12]

Pharmacokinetic Profile

The pharmacokinetics of Acenocoumarol are crucial for determining dosing regimens and are a key area of study where this compound is applied.

Table 2: Summary of Acenocoumarol Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Bioavailability | >60% | [11][13] |

| Time to Peak (Tmax) | 1-4 hours | [3][14] |

| Plasma Protein Binding | ~98% | [13] |

| Elimination Half-life | 8-11 hours | [3][13] |

| Metabolism | Hepatic, primarily by CYP2C9. Minor roles for CYP2C18, CYP2C19, and CYP1A2. | [15][16][17] |

| Excretion | ~60% in urine, ~29% in feces | [13] |

Experimental Protocol: LC-MS/MS Quantification in Plasma

This section outlines a typical methodology for the quantification of Acenocoumarol in human plasma using this compound as an internal standard. This protocol is a composite based on common practices in the field.[7][9][18]

Reagents and Materials

-

Acenocoumarol reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

Preparation of Standards and Samples

-

Stock Solutions: Prepare separate stock solutions of Acenocoumarol and this compound in methanol (e.g., 1 mg/mL).

-

Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution to create calibration standards. Prepare a working solution of this compound (e.g., 100 ng/mL).

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm).[7]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.5 mL/min.[7]

-

Gradient: A typical gradient might start at 10% B, ramp to 90% B, hold, and then return to initial conditions for re-equilibration.

-

Injection Volume: 2-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[18]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Data Analysis

-

Integrate the peak areas for both Acenocoumarol and this compound for each injection.

-

Calculate the peak area ratio (Acenocoumarol / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Acenocoumarol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals engaged in the study of Acenocoumarol. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of the drug in complex biological matrices. This capability is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials, ultimately contributing to the safer and more effective clinical use of this important anticoagulant.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound CAS#: 1185071-64-0 [amp.chemicalbook.com]

- 7. shimadzu.com [shimadzu.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Acenocoumarol? [synapse.patsnap.com]

- 11. Acenocoumarol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 12. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acenocoumarol’s pharmacokinetic: linear or not? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic analysis of a new acenocoumarol tablet formulation during a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acenocoumarol pharmacokinetics in relation to cytochrome P450 2C9 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

An In-depth Technical Guide to Acenocoumarol-d4: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acenocoumarol-d4, a deuterated analog of the anticoagulant drug Acenocoumarol. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in analytical methodologies. It also explores the mechanism of action of Acenocoumarol and provides insights into experimental workflows.

Chemical Structure and Properties

This compound is a synthetic derivative of 4-hydroxycoumarin. The deuterium labeling on the p-nitrophenyl ring makes it an ideal internal standard for the quantification of Acenocoumarol in biological matrices using mass spectrometry-based assays.

Chemical Structure:

-

Systematic Name: 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-chromen-2-one

-

Synonyms: (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4

The structure of Acenocoumarol consists of a coumarin core substituted at the 3-position with a side chain containing a p-nitrophenyl group and a keto group. In this compound, four hydrogen atoms on the p-nitrophenyl ring are replaced with deuterium atoms.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound and its non-deuterated analog, Acenocoumarol, is presented in the table below.

| Property | This compound | Acenocoumarol |

| Molecular Formula | C₁₉H₁₁D₄NO₆ | C₁₉H₁₅NO₆ |

| Molecular Weight | 357.36 g/mol | 353.33 g/mol |

| Appearance | Yellow Solid | White Crystalline Solid |

| Melting Point | 196-199 °C (for non-labeled) | 196-199 °C |

| Solubility | Soluble in Acetonitrile and DMSO | Soluble in Chloroform, Ethanol, DMSO (10 mg/ml), and DMF (20 mg/ml). Sparingly soluble in aqueous buffers. |

| Purity | ≥99% deuterated forms (d₁-d₄) | ≥98% |

| CAS Number | 1185071-64-0 | 152-72-7 |

Mechanism of Action: Vitamin K Antagonism

Acenocoumarol, and by extension its deuterated form, functions as a potent anticoagulant by antagonizing the action of Vitamin K. It specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of reduced Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

The inhibition of VKOR leads to a depletion of the active, reduced form of Vitamin K. This, in turn, prevents the post-translational modification of vitamin K-dependent clotting factors II, VII, IX, and X, as well as the anticoagulant proteins C and S. Without gamma-carboxylation, these factors are unable to bind calcium ions and phospholipids effectively, which is a critical step in the coagulation cascade. The ultimate effect is a reduction in thrombin generation and the prevention of fibrin clot formation.

Below is a diagram illustrating the Vitamin K cycle and its inhibition by Acenocoumarol, which disrupts the coagulation cascade.

Caption: Inhibition of the Vitamin K Cycle by Acenocoumarol.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Acenocoumarol in biological samples, such as plasma. Below is a representative experimental protocol for LC-MS/MS analysis.

Synthesis of this compound

Quantification of Acenocoumarol in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for the analysis of coumarin anticoagulants.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 500 µL of human plasma, add 50 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Vortex the sample for 30 seconds.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-6.1 min: 80% to 20% B

-

6.1-8 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

MRM Transitions:

-

Acenocoumarol: Q1 352.1 -> Q3 208.0

-

This compound: Q1 356.1 -> Q3 212.0

-

-

Ion Source Parameters:

-

IonSpray Voltage: -4500 V

-

Temperature: 500 °C

-

Curtain Gas: 20 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

3.2.3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

Experimental and Logical Workflows

The use of a deuterated internal standard like this compound is fundamental in pharmacokinetic (PK) studies. The following diagram illustrates a typical workflow for a clinical PK study of Acenocoumarol.

Caption: Workflow for a Pharmacokinetic Study of Acenocoumarol.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods for the quantification of Acenocoumarol. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the application of robust analytical protocols are essential for its effective implementation in research and clinical settings.

An In-depth Technical Guide to the Synthesis and Characterization of Acenocoumarol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acenocoumarol-d4, a deuterated isotopologue of the anticoagulant drug Acenocoumarol. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this important internal standard for pharmacokinetic and metabolic studies.

Introduction

Acenocoumarol is a potent oral anticoagulant derived from coumarin that functions as a vitamin K antagonist. It is widely prescribed for the prevention and treatment of thromboembolic disorders. This compound, with the formal name 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one, serves as a crucial internal standard for the quantitative analysis of Acenocoumarol in biological matrices by mass spectrometry-based assays.[1] The incorporation of four deuterium atoms on the nitrophenyl ring provides a stable isotopic label with a distinct mass shift, enabling precise and accurate quantification.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated aromatic precursor, followed by a condensation reaction and subsequent Michael addition.

Synthesis Pathway

The overall synthetic pathway can be visualized as a three-stage process:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 4-Nitrobenzaldehyde-d4

The synthesis of the key deuterated intermediate, 4-nitrobenzaldehyde-d4, can be achieved through the nitration of deuterated toluene followed by oxidation.

-

Step 1a: Nitration of Toluene-d8 to 4-Nitrotoluene-d7. Toluene-d8 is nitrated using a mixture of nitric acid and sulfuric acid to yield a mixture of ortho- and para-nitrotoluene-d7.[2] The para-isomer is the major product and can be separated by chromatography.

-

Step 1b: Oxidation of 4-Nitrotoluene-d7 to 4-Nitrobenzaldehyde-d4. The methyl group of 4-nitrotoluene-d7 is oxidized to an aldehyde. A common method involves the use of chromium trioxide in acetic anhydride, which initially forms the diacetate derivative, followed by hydrolysis to the aldehyde.[3][4] Commercially available 4-Nitrobenzaldehyde-2,3,5,6-d4 can also be used as a starting material.

Stage 2: Synthesis of (E)-4-(4-nitrophenyl-d4)but-3-en-2-one

This stage involves a Claisen-Schmidt condensation between the deuterated aldehyde and acetone.

-

Protocol: 4-Nitrobenzaldehyde-d4 is reacted with acetone in the presence of an aqueous sodium hydroxide solution. The mixture is heated to facilitate the condensation reaction, leading to the formation of the deuterated chalcone derivative.[5]

Stage 3: Synthesis of this compound

The final step is a Michael addition of 4-hydroxycoumarin to the deuterated chalcone.

-

Protocol: 4-Hydroxycoumarin is reacted with (E)-4-(4-nitrophenyl-d4)but-3-en-2-one in a suitable solvent, such as ethanol or pyridine, often with a basic catalyst.[6] The reaction mixture is typically heated to drive the reaction to completion. The product, this compound, can then be purified by recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Physicochemical Properties

| Property | Value |

| Formal Name | 4-hydroxy-3-[1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl]-2H-1-benzopyran-2-one |

| Molecular Formula | C₁₉H₁₁D₄NO₆ |

| Molecular Weight | 357.4 g/mol [1] |

| Purity | ≥98% |

| Deuterated Forms | ≥99% (d₁-d₄)[1] |

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Caption: Analytical workflow for this compound.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the fragmentation pattern of this compound.

-

Expected Molecular Ion: The molecular weight of this compound is 357.4 g/mol , which is 4 mass units higher than the unlabeled Acenocoumarol (353.3 g/mol ). In mass spectrometry, the molecular ion peak should be observed at m/z corresponding to [M+H]⁺ (358.4) or [M-H]⁻ (356.4), depending on the ionization mode.

-

Fragmentation Pattern: The fragmentation pattern of this compound is expected to be similar to that of unlabeled Acenocoumarol, with key fragments showing a +4 Da mass shift if they retain the deuterated nitrophenyl moiety. For unlabeled Acenocoumarol, prominent peaks in the mass spectrum are observed at m/z 310, 121, and 353.[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the nitrophenyl ring (positions 2, 3, 5, and 6) will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Acenocoumarol. The remaining proton signals of the coumarin core and the side chain should be consistent with the structure.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium atoms will exhibit a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to the corresponding carbons in the unlabeled compound.

3.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound.

-

Method: A reversed-phase HPLC method with UV detection is typically used. A C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer is suitable for the separation. The retention time of this compound should be identical to that of unlabeled Acenocoumarol under the same chromatographic conditions. The purity is determined by the peak area percentage of the main component.

Application as an Internal Standard

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Acenocoumarol.[1] Its key advantages include:

-

Similar Physicochemical Properties: It co-elutes with the unlabeled analyte during chromatography, minimizing matrix effects.

-

Distinct Mass-to-Charge Ratio: It is easily distinguished from the analyte by the mass spectrometer.

-

High Isotopic Purity: Ensures minimal interference with the analyte signal.

A typical LC-MS/MS method for the analysis of Acenocoumarol in plasma would involve protein precipitation or solid-phase extraction, followed by chromatographic separation on a chiral or achiral column and detection using multiple reaction monitoring (MRM).[8]

Conclusion

This technical guide has outlined the synthesis and comprehensive characterization of this compound. The successful synthesis relies on the preparation of a deuterated precursor, followed by well-established condensation and Michael addition reactions. The characterization using a combination of mass spectrometry, NMR spectroscopy, and HPLC confirms the identity, isotopic enrichment, and purity of the final product. This compound is an indispensable tool for accurate and precise quantification of Acenocoumarol in clinical and research settings, contributing to a better understanding of its pharmacokinetics and metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acenocoumarol | C19H15NO6 | CID 54676537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

Acenocoumarol-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Acenocoumarol-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its application in enhancing the accuracy and reliability of quantitative analysis, particularly in pharmacokinetic and toxicokinetic studies.

The Principle of Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis. This "spiked" sample is then processed, and the analyte and the internal standard are measured by a mass spectrometer.

This compound is chemically identical to acenocoumarol, with the only difference being that four of its hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled acenocoumarol by the mass spectrometer. Because the deuterated standard behaves identically to the native analyte during sample preparation, chromatography, and ionization, it effectively compensates for any sample loss, matrix effects, or variations in instrument response.[1] This co-elution and similar behavior are crucial for accurate quantification.[2]

Mechanism of Action of Acenocoumarol

To understand the importance of accurately quantifying acenocoumarol, it is essential to grasp its mechanism of action as a potent anticoagulant. Acenocoumarol is a vitamin K antagonist.[3][4] It exerts its therapeutic effect by inhibiting the enzyme vitamin K epoxide reductase.[3][5] This enzyme is critical for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors.[6][7]

By inhibiting vitamin K epoxide reductase, acenocoumarol depletes the available reduced vitamin K, thereby preventing the activation of vitamin K-dependent clotting factors II, VII, IX, and X.[3][5][6] This disruption of the coagulation cascade leads to a decrease in thrombin generation and the prevention of fibrin clot formation.[7] The precise monitoring of acenocoumarol levels in patients is therefore critical to maintain a therapeutic anticoagulant effect while minimizing the risk of bleeding.

Experimental Protocol: Quantification of Acenocoumarol in Human Plasma using a Deuterated Internal Standard

The following is a representative experimental protocol for the quantification of acenocoumarol in human plasma using a deuterated internal standard, based on established LC-MS/MS methodologies.[8]

Sample Preparation (Solid-Phase Extraction)

-

To 500 µL of human plasma, add a known concentration of this compound internal standard solution.

-

Vortex the sample for 30 seconds.

-

Add 200 µL of 2% formic acid and vortex for another 30 seconds.

-

Centrifuge the sample at 16,000 g for 5 minutes.

-

Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% HCl.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 300 µL of the mobile phase.

LC-MS/MS Analysis

The analysis is performed using a liquid chromatography system coupled to a tandem mass spectrometer.

Chromatographic Conditions

| Parameter | Value |

| Column | Chiral column (e.g., Astec Chirobiotic V) |

| Mobile Phase | Acetonitrile:Methanol:5mM Ammonium Acetate with Formic Acid (15:15:70) |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 25 µL |

Mass Spectrometric Conditions

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode with negative ionization.

| Parameter | R- and S-Acenocoumarol | This compound (IS) |

| MRM Transition (m/z) | 352.10 > 265.00 | 315.10 > 163.10 |

| Collision Energy (V) | 30 | 30 |

| Capillary Voltage (kV) | 0.60 | 0.60 |

| Cone Voltage (V) | 43 | 43 |

| Source Temperature (°C) | 120 | 120 |

| Desolvation Temperature (°C) | 400 | 400 |

Note: The MRM transition for this compound is based on a Shimadzu application note, while other parameters are representative of a validated method for acenocoumarol analysis.[6]

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of acenocoumarol in plasma and urine by double radioisotope derivative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Acenocoumarol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data of Acenocoumarol-d4. It is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are utilizing this stable isotope-labeled internal standard in their analytical methodologies.

Commercial Availability and Suppliers

This compound is a deuterated analog of Acenocoumarol, a potent anticoagulant. Its primary application in a research setting is as an internal standard for the accurate quantification of Acenocoumarol in biological matrices using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Several reputable suppliers offer this compound for research purposes.

A summary of prominent suppliers and their product details is provided in the table below. Please note that catalog numbers, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Website | Catalog Number (Example) | Purity |

| Cayman Chemical | --INVALID-LINK-- | 35477 | ≥99% deuterated forms (d1-d4) |

| Simson Pharma | --INVALID-LINK-- | Contact for details | Certificate of Analysis provided |

| Santa Cruz Biotechnology | --INVALID-LINK-- | sc-218253 | Contact for details |

| CymitQuimica | --INVALID-LINK-- | 4Z-A-011 | Contact for details |

| GlpBio | --INVALID-LINK-- | GBC10115 | Contact for details |

| Axios Research | --INVALID-LINK-- | AR-A05316 | Contact for details |

| TLC Pharmaceutical Standards | --INVALID-LINK-- | A-011 | Contact for details |

Technical Data

A compilation of the key physicochemical properties of this compound is presented below. This information is crucial for method development and experimental design.

| Property | Value | Source |

| Chemical Name | 4-hydroxy-3-[1-(4-nitrophenyl-d4)-3-oxobutyl]-2H-1-benzopyran-2-one | [1][2] |

| Synonyms | (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4 | [1] |

| CAS Number | 1185071-64-0 (labeled); 152-72-7 (unlabeled) | |

| Molecular Formula | C₁₉H₁₁D₄NO₆ | [1] |

| Molecular Weight | 357.36 g/mol | |

| Appearance | Solid | [1] |

| Solubility | Soluble in Acetonitrile and DMSO | [3] |

| Storage | -20°C | [4] |

Mechanism of Action: The Vitamin K Cycle

Acenocoumarol, the non-deuterated parent compound of this compound, exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood coagulation factors. The inhibition of VKOR leads to a depletion of the reduced form of vitamin K, which in turn prevents the γ-carboxylation of glutamate residues in vitamin K-dependent clotting factors, rendering them inactive.

The following diagram illustrates the vitamin K cycle and the inhibitory action of coumarin anticoagulants like Acenocoumarol.

References

Navigating the Isotopic Landscape of Acenocoumarol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of Acenocoumarol-d4. Designed for professionals in research and drug development, this document outlines the critical parameters of this stable isotope-labeled compound, presents detailed methodologies for its analysis, and visualizes key pathways and workflows to facilitate a deeper understanding.

Quantitative Data Summary

The isotopic purity of a labeled compound is a critical parameter, ensuring accuracy and reliability in quantitative bioanalytical studies. This compound is synthesized to incorporate four deuterium atoms, and its isotopic distribution is a key indicator of the success and specificity of the labeling process. The data presented below is a summary of typical specifications for commercially available this compound.

| Parameter | Specification | Source |

| Chemical Formula | C₁₉H₁₁D₄NO₆ | [1] |

| Isotopic Purity | ≥99% of deuterated forms (d₁-d₄) | [1] |

| Deuterium Incorporation | Primarily d₄, with minor contributions from d₁, d₂, and d₃ species. A specific percentage breakdown is typically determined by the manufacturer for each batch. | - |

Metabolic Pathway of Acenocoumarol

Understanding the metabolic fate of Acenocoumarol is crucial for interpreting pharmacokinetic and pharmacodynamic data. The primary metabolic pathway involves hydroxylation reactions mediated by cytochrome P450 enzymes.

Caption: Metabolic pathway of Acenocoumarol.

Experimental Protocols

The determination of isotopic purity and labeling efficiency of this compound relies on sophisticated analytical techniques. The following sections detail the generalized experimental protocols for the most common methods employed.

Determination of Isotopic Purity by Mass Spectrometry (MS)

High-resolution mass spectrometry is the gold standard for determining the isotopic distribution of a labeled compound.

Objective: To quantify the relative abundance of each deuterated species (d₀ to d₄) of Acenocoumarol.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile), both containing a small amount of formic acid to promote ionization.

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode.

-

A full scan mass spectrum is acquired over a mass range that includes the molecular ions of unlabeled and all deuterated forms of Acenocoumarol.

-

The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the different numbers of deuterium atoms.

-

-

Data Analysis:

-

The extracted ion chromatograms (EICs) for the [M+H]⁺ or [M-H]⁻ ions of each deuterated species (d₀, d₁, d₂, d₃, and d₄) are generated.

-

The peak area of each EIC is integrated.

-

The percentage of each deuterated species is calculated by dividing the peak area of that species by the sum of the peak areas of all species (d₀ to d₄) and multiplying by 100.

-

The isotopic purity is reported as the sum of the percentages of all deuterated forms (d₁ to d₄).

-

Assessment of Labeling Efficiency by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the distribution of isotopologues, NMR spectroscopy can confirm the position of the deuterium labels and provide an independent measure of isotopic enrichment.

Objective: To confirm the site of deuteration and estimate the overall deuterium incorporation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A corresponding sample of unlabeled Acenocoumarol is also prepared for comparison.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired for both the labeled and unlabeled samples.

-

By comparing the two spectra, the disappearance or significant reduction in the intensity of the signals corresponding to the protons that have been replaced by deuterium can be observed. The integration of the remaining proton signals relative to a non-deuterated portion of the molecule can be used to estimate the labeling efficiency at specific sites.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum of the this compound sample is acquired.

-

This spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

-

-

¹³C NMR Analysis:

-

Carbon-13 NMR spectra of both labeled and unlabeled samples are acquired.

-

The signals for the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the unlabeled compound, further confirming the location of the deuterium labels.

-

Experimental and Logical Workflows

Visualizing the workflow for determining isotopic purity and the logical relationship in the synthesis and analysis process is essential for planning and execution.

Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Determination.

Logical Relationship in Labeled Compound Analysis

Caption: Logical Flow of Labeled Compound Analysis.

This technical guide provides a foundational understanding of the key aspects of this compound's isotopic characteristics. For specific batch-to-batch data and detailed synthesis information, it is recommended to consult the certificates of analysis provided by the manufacturer. The methodologies described herein offer a robust framework for the in-house verification of isotopic purity and labeling efficiency, ensuring the highest quality data in your research endeavors.

References

Interpreting the Certificate of Analysis for Acenocoumarol-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for Acenocoumarol-d4, a deuterated internal standard crucial for the quantitative analysis of the anticoagulant drug Acenocoumarol. This document will detail the key analytical tests performed, the methodologies employed, and how to understand the resulting data.

Understanding the Role of this compound

This compound is a stable isotope-labeled version of Acenocoumarol, where four hydrogen atoms on the nitrophenyl ring have been replaced with deuterium. It is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Acenocoumarol in biological matrices like plasma and serum. Its chemical identity to the analyte of interest, with a different mass, allows for correction of variability during sample preparation and analysis.

Key Quantitative Data on a Certificate of Analysis

A typical Certificate of Analysis for this compound will present several key quantitative parameters. The following tables summarize the essential information and provide representative specifications.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | (±)-Acenocoumarin-d4, (±)-Nicoumalone-d4, 4-hydroxy-3-(1-(4-nitrophenyl-2,3,5,6-d4)-3-oxobutyl)-2H-chromen-2-one |

| CAS Number | 2937878-24-3[1] |

| Molecular Formula | C₁₉H₁₁D₄NO₆[2] |

| Molecular Weight | 357.36 g/mol [2] |

| Appearance | White to off-white or yellowish solid[2][3] |

| Solubility | Soluble in DMSO and Acetonitrile[1][4] |

Table 2: Quality Control and Purity Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | LC-MS | ≥ 99% deuterated forms (d1-d4)[1] |

| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure |

| Residual Solvents | GC-HS | Meets USP <467> requirements |

Detailed Experimental Protocols

The accuracy and reliability of the data presented on a CoA are underpinned by robust analytical methodologies. This section details the typical experimental protocols used to certify a batch of this compound.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with UV detection is a standard method for assessing the chemical purity of this compound. This technique separates the main compound from any impurities.

Methodology:

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase could be a 50:50 (v/v) mixture of water (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 283 nm or 280 nm is suitable for Acenocoumarol.

-

Injection Volume: 10-20 µL.

-

Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

References

Navigating the Stability Landscape of Acenocoumarol-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Acenocoumarol-d4, a deuterated analog of the oral anticoagulant Acenocoumarol. Given the absence of direct stability studies on this compound in publicly available literature, this guide extrapolates its stability profile based on extensive data from forced degradation studies of Acenocoumarol and the well-established principles of the kinetic isotope effect (KIE) associated with deuterium substitution.

Introduction to Acenocoumarol and the Role of Deuteration

Acenocoumarol is a vitamin K antagonist widely used in the management of thromboembolic disorders.[1] It functions by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), which is crucial for the synthesis of various clotting factors.[2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[] This "kinetic isotope effect" can result in a longer drug half-life, potentially leading to improved therapeutic profiles. While this guide focuses on the physical and chemical stability, it is important to note that the primary rationale for deuterating Acenocoumarol is to modulate its pharmacokinetic properties.

Projected Physical and Chemical Stability of this compound

The inherent stability of a drug substance is a critical parameter that influences its formulation, storage, and shelf-life. While specific quantitative data for this compound is not available, the degradation pathways are expected to be identical to those of Acenocoumarol. However, the rate of degradation at sites of deuteration may be slower due to the kinetic isotope effect. The following sections summarize the expected stability profile of this compound under various stress conditions, based on published data for Acenocoumarol.

Forced Degradation Studies of Acenocoumarol

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[4][5] Studies on Acenocoumarol have revealed its susceptibility to degradation under acidic, photolytic, and oxidative conditions.[1]

Table 1: Summary of Forced Degradation Studies on Acenocoumarol

| Stress Condition | Reagents and Conditions | Observed Degradation of Acenocoumarol | Reference |

| Acidic Hydrolysis | 1M HCl, refluxed at 70°C for 6 hours | Significant degradation (98.45%) with the formation of additional peaks. | [1] |

| Basic Hydrolysis | 1M NaOH, refluxed at 70°C for 6 hours | No significant degradation observed. | [1] |

| Neutral Hydrolysis | HPLC grade water, refluxed at 70°C for 6 hours | No significant degradation observed. | [1] |

| Oxidative Degradation | 3% Hydrogen peroxide, refluxed at 70°C for 6 hours | Significant degradation (19.81%) with the formation of additional peaks. | [1] |

| Photolytic Degradation | Exposure to sunlight for 4 hours | Significant degradation (31.88%) with a reduction in peak area but no additional peaks. | [1] |

| Thermal Degradation | Dry heat at 100°C for 6 hours | No significant degradation observed. | [1] |

Based on these findings, it is projected that this compound will also be most susceptible to degradation under acidic, oxidative, and photolytic stress. The extent of degradation may be slightly lower if the deuteration site is involved in the degradation pathway.

Experimental Protocols for Stability Testing of this compound

The following are detailed methodologies for conducting forced degradation studies on this compound, adapted from established protocols for Acenocoumarol.[1][]

General Procedure for Sample Preparation

A stock solution of this compound should be prepared by dissolving the compound in a suitable solvent, such as ethanol or methanol, to a concentration of 1000 µg/ml.[1]

Acidic Hydrolysis

-

To 10 ml of the this compound stock solution, add 10 ml of 1M HCl.

-

Reflux the resulting solution at 70°C for 6 hours.

-

Withdraw samples at 2-hour intervals.

-

Cool the samples to room temperature and neutralize with 1M NaOH.

-

Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Basic Hydrolysis

-

To 10 ml of the this compound stock solution, add 10 ml of 1M NaOH.

-

Reflux the resulting solution at 70°C for 6 hours.

-

Withdraw samples at 2-hour intervals.

-

Cool the samples to room temperature and neutralize with 1M HCl.

-

Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Oxidative Degradation

-

To 10 ml of the this compound stock solution, add 10 ml of 3% hydrogen peroxide solution.

-

Reflux the solution at 70°C for 6 hours.

-

Withdraw samples at 2-hour intervals.

-

Cool the samples to room temperature.

-

Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.[1]

Photolytic Degradation

-

Expose the this compound stock solution to direct sunlight for a period of up to 24 hours.[]

-

Withdraw samples at regular intervals.

-

Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.

Thermal Degradation

-

Place the solid this compound API in an oven at 100°C for 6 hours.[1]

-

After the specified time, dissolve a known amount of the drug in a suitable solvent to obtain a solution of known concentration.

-

Dilute the solution with the mobile phase to a final concentration of approximately 100 µg/ml before analysis.

Analytical Method

A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for the analysis of this compound and its degradation products.

Table 2: Recommended RP-HPLC Method Parameters

| Parameter | Recommended Condition | Reference |

| Column | Thermo BDS Hypersil C18 (250 mm x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate buffer (pH 6) in a ratio of 80:20 v/v | [1] |

| Flow Rate | 0.8 ml/min | [1] |

| Detection | UV detector at 283 nm | [1] |

| Injection Volume | 20 µl | [1] |

| Temperature | Ambient | [1] |

For the analysis of a deuterated compound like this compound, the use of mass spectrometry (MS) in conjunction with HPLC (LC-MS) is highly recommended to confirm the identity of the parent compound and its degradation products, as well as to determine the location and extent of deuterium incorporation.

Visualizing Pathways and Workflows

Acenocoumarol Metabolic Pathway

Acenocoumarol is extensively metabolized in the liver, primarily through hydroxylation reactions mediated by cytochrome P450 enzymes, with CYP2C9 being the major contributor.[2][6] The metabolic pathway is crucial for understanding the drug's efficacy and potential drug-drug interactions.

Caption: Metabolic pathway of Acenocoumarol.

Experimental Workflow for Forced Degradation Studies

A systematic workflow is essential for conducting reliable forced degradation studies. The following diagram illustrates the key steps involved.

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a framework for understanding and evaluating the physical and chemical stability of this compound. While direct experimental data for the deuterated analog is not yet available, the extensive knowledge of Acenocoumarol's stability, combined with the principles of the kinetic isotope effect, allows for a robust projection of its stability profile. The provided experimental protocols and analytical methods offer a solid starting point for researchers and drug development professionals to perform their own stability-indicating studies on this compound, ensuring the development of a safe, effective, and stable pharmaceutical product. It is imperative that any stability program for this compound includes rigorous testing to confirm these extrapolated findings.

References

- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 2. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

Acenocoumarol-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Acenocoumarol-d4, a deuterated internal standard essential for the accurate quantification of the anticoagulant drug acenocoumarol. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, a detailed experimental protocol for its use in bioanalytical methods, and an illustrative diagram of the acenocoumarol signaling pathway.

Core Compound Data

This compound is a stable, isotopically labeled derivative of acenocoumarol, widely used to minimize variability in sample processing and analysis in chromatographic methods. Below is a summary of its key quantitative data.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₁D₄NO₆ | [1][2] |

| Molecular Weight | 357.36 g/mol | [1][2] |

| CAS Number | 2937878-24-3, 1185071-64-0 (Note: Multiple CAS numbers are reported by various suppliers. Researchers should verify the specific CAS number associated with their purchased standard.) | [3][4] |

| Appearance | Yellow Solid | [1] |

Mechanism of Action: The Vitamin K Antagonist Pathway

Acenocoumarol exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of active Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors. By disrupting this cycle, acenocoumarol depletes the pool of active clotting factors, thereby inhibiting the coagulation cascade.

References

- 1. shimadzu.com [shimadzu.com]

- 2. [PDF] Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A rapid method for the quantification of the enantiomers of Warfarin, Phenprocoumon and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data. This technical guide delves into the core of a robust solution: the use of deuterated internal standards. By replacing hydrogen atoms with their heavier isotope, deuterium, these standards provide a near-perfect mimic of the analyte of interest, enabling unparalleled accuracy in quantification through the principle of isotope dilution mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[1] This "isotope dilution" forms the basis for highly accurate quantification. The underlying principle is that the isotopically labeled standard is chemically identical to the endogenous analyte and will therefore behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[1]

The following diagram illustrates the fundamental workflow of isotope dilution mass spectrometry:

References

Methodological & Application

Application Notes and Protocols for the Quantification of Acenocoumarol in Human Plasma using Acenocoumarol-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of the R- and S-enantiomers of Acenocoumarol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes Acenocoumarol-d4 as an internal standard to ensure accuracy and precision.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[1] Administered as a racemic mixture, its enantiomers, R- and S-Acenocoumarol, exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the stereoselective quantification of these enantiomers is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique ideal for the quantification of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to reliable and reproducible results.[2]

This application note details a validated LC-MS/MS method for the simultaneous determination of R- and S-Acenocoumarol in human plasma. While the described method was validated using Acenocoumarol-d5, the protocol is directly applicable for this compound due to their near-identical physicochemical properties.[3]

Experimental Protocols

Materials and Reagents

-

Analytes: R-Acenocoumarol, S-Acenocoumarol

-

Internal Standard: this compound (or Acenocoumarol-d5 as a validated alternative[3])

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Formic Acid

-

Plasma: Human plasma (with anticoagulant, e.g., citrate)

-

Solid Phase Extraction (SPE) Cartridges: Appropriate for the extraction of acidic drugs from plasma.

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chiral Column: A chiral stationary phase column suitable for the separation of Acenocoumarol enantiomers.

Sample Preparation: Solid Phase Extraction (SPE)

-

Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 20 ng/mL in methanol) to each plasma sample, calibration standard, and quality control (QC) sample.

-

Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

-

Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a suitable wash solution (e.g., water or a low percentage of organic solvent in water) to remove interferences.

-

Elution: Elute the analytes and internal standard from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

-

Column: Chiral column (specific column details should be optimized based on available instrumentation)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Gradient Program:

-

0-1 min: 30% B

-

1-5 min: 30% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 30% B

-

6.1-8 min: 30% B

-

Mass Spectrometry (MS/MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

R/S-Acenocoumarol: Precursor Ion (m/z) -> Product Ion (m/z)

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z) (Note: Specific m/z transitions should be optimized for the instrument in use. For Acenocoumarol-d5, a collision energy of 30V has been reported.[4])

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 600 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The following tables summarize the quantitative data from a representative validation study for the analysis of R- and S-Acenocoumarol using a deuterated internal standard.[3]

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| R-Acenocoumarol | 0.40 - 40.00 | > 0.99 |

| S-Acenocoumarol | 0.20 - 20.00 | > 0.99 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| R-Acenocoumarol | LLOQ | 0.40 | 2.78 | 103.33 | 5.00 | 101.83 |

| Low | 1.20 | 1.91 | 98.75 | 3.50 | 99.50 | |

| Mid | 16.0 | 2.39 | 101.25 | 2.80 | 100.75 | |

| High | 32.0 | 1.39 | 100.00 | 2.10 | 99.88 | |

| S-Acenocoumarol | LLOQ | 0.20 | 6.09 | 90.00 | 7.07 | 96.67 |

| Low | 0.60 | 3.22 | 103.29 | 4.50 | 101.50 | |

| Mid | 8.0 | 1.57 | 101.43 | 2.90 | 100.83 | |

| High | 16.0 | 2.05 | 102.50 | 2.50 | 101.25 |

Table 3: Stability Data

| Analyte | Stability Condition | Duration | Stability (%) |

| R-Acenocoumarol | Room Temperature | 6 hours | 98.56 |

| -70°C | 45 days | 100.21 | |

| S-Acenocoumarol | Room Temperature | 6 hours | 97.62 |

| -70°C | 45 days | 101.79 | |

| Acenocoumarol-d5 | Room Temperature | 6 hours | 101.27 |

| -70°C | 16 days | 100.37 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Acenocoumarol.

Caption: Simplified metabolic pathway of Acenocoumarol enantiomers.

References

- 1. HPLC determination of warfarin acenocoumarol in raw materials and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Acenocoumarol in Plasma using Acenocoumarol-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acenocoumarol is an oral anticoagulant belonging to the coumarin class, widely prescribed for the prevention and treatment of thromboembolic disorders.[1] Due to its narrow therapeutic index and significant inter-individual variability in dose-response, therapeutic drug monitoring of Acenocoumarol in plasma is crucial for optimizing patient therapy and minimizing adverse effects.[2] This application note describes a robust and sensitive method for the quantification of Acenocoumarol in human plasma using a stable isotope-labeled internal standard, Acenocoumarol-d4, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Principle of the Method

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of Acenocoumarol.[2][3][4] Plasma samples are first prepared by either solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[2][5] this compound is added as an internal standard (IS) at the beginning of the sample preparation to account for any variability during the extraction and analysis process. The processed samples are then injected into an LC system for chromatographic separation, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Acenocoumarol in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

Acenocoumarol (Reference Standard)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free, for calibration standards and quality controls)

-

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm) or a chiral column if enantiomeric separation is required.[2][6]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acenocoumarol and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Acenocoumarol stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 20 ng/mL) in 50:50 (v/v) methanol:water.[2]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike blank human plasma with the Acenocoumarol working solutions to achieve a series of concentrations for the calibration curve. A typical range might be 0.20 to 40.00 ng/mL.[2][3]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Solid-Phase Extraction - SPE)

-

To 200 µL of plasma sample (unknown, calibration standard, or QC), add 100 µL of the this compound internal standard working solution and vortex.[2]

-

Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[6]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable wash solution (e.g., 2% formic acid in water, followed by methanol).

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[6]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[2][3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Acenocoumarol: m/z 352.1 > 265.0[2]

-

This compound: The precursor ion would be approximately m/z 356.1. The product ion would likely be a shift of +4 Da from the Acenocoumarol product ion if the deuterium atoms are on a stable part of the molecule that is retained in the fragment. A common fragment is often observed, so a transition like m/z 356.1 > 269.0 or similar would be monitored. For Acenocoumarol-d5, the transition is m/z 357.1 > 270.0.[2]

-

-

Caption: LC-MS/MS MRM Detection Pathway.

Data Analysis and Quantification

The concentration of Acenocoumarol in the plasma samples is calculated based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression analysis is then applied to determine the concentration of Acenocoumarol in the unknown samples.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Linearity: The linearity of the method should be established over the expected concentration range in plasma.[2][3]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels.[2]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the plasma should be assessed.[2]

-

Recovery: The extraction efficiency of the method should be determined.[2]

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be investigated.

-

Stability: The stability of Acenocoumarol in plasma under various storage and handling conditions should be evaluated.[2]

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of Acenocoumarol in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

|---|

| Acenocoumarol | 0.20 - 40.00 | > 0.99 |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 0.60 | < 6.1 | 90.0 - 103.3 | < 8.0 | 95.0 - 105.0 |

| Medium | 8.00 | < 2.8 | 98.8 - 103.3 | < 5.0 | 97.0 - 103.0 |

| High | 28.00 | < 1.4 | 98.8 - 103.3 | < 4.0 | 98.0 - 102.0 |

(Data adapted from representative studies)[2]

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

|---|---|---|

| Low | 0.60 | > 85 |

| High | 28.00 | > 85 |

(Data adapted from representative studies)[7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Acenocoumarol in human plasma. The protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Proper method validation is essential to ensure the accuracy and reliability of the results.

References

- 1. A Brief Review on Determination of Acenocoumarol in Biological and Pharmaceutical Specimens: Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of R- and S-Acenocoumarol in Human Plasma and Its Application in a Pharmacokinetics Study [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. ionsource.com [ionsource.com]

- 6. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Pharmacokinetic Analysis of Acenocoumarol in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acenocoumarol is a potent oral anticoagulant belonging to the coumarin class of drugs. It functions as a vitamin K antagonist, effectively inhibiting the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X.[1][2][3] Monitoring the pharmacokinetic profile of acenocoumarol is crucial for optimizing therapeutic regimens and ensuring patient safety due to its narrow therapeutic index and significant inter-individual variability in dose requirements.[4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acenocoumarol in human plasma. The use of a stable isotope-labeled internal standard, acenocoumarol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2]

Pharmacokinetic Parameters

The pharmacokinetic profile of acenocoumarol is characterized by rapid absorption and a relatively short elimination half-life. Following oral administration, peak plasma concentrations are typically reached within 1 to 3 hours.[5][6] The drug is highly bound to plasma proteins, primarily albumin.[5] Key pharmacokinetic parameters from studies in healthy human subjects are summarized in the tables below.

Single Dose Pharmacokinetics of Acenocoumarol

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 8 | 180 ± 50 | 2.5 ± 1.0 | 1560 ± 420 | 9.7 ± 2.4 | [7] |

| 10 | 250 - 500 | 1 - 3 | Not Reported | 8 - 11 | [5][6] |

| 12 | 169 - 412 | 3 | Not Reported | 8.2 - 8.7 | [8] |

Values are presented as mean ± standard deviation or range where applicable.

Dose Proportionality of Acenocoumarol

| Dose (mg) | AUC₀₋₄₈ (ng·h/mL) | AUC₀₋inf (ng·h/mL) | Reference |

| 1 | 185.3 | 205.7 | [5] |

| 4 | 741.2 | 823.4 | [5] |

| 10 | 1853 | 2058.5 | [5] |

| 12 | 2223.6 | 2469.8 | [5] |

Acenocoumarol exhibits dose-proportional pharmacokinetics in the studied dose range.[5]

Experimental Protocols

This section details the validated bioanalytical method for the quantification of acenocoumarol in human plasma using acenocoumarol-d5 as an internal standard.

Materials and Reagents

-